molecular formula C15H17N3O2 B12087944 benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No.: B12087944
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-UHFFFAOYSA-N
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Description

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This reaction is often catalyzed by acidic or basic conditions and can be performed under reflux with solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods often employ green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to the death of pathogenic organisms . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole-based compounds and contributes to its potential as a versatile scaffold in drug design .

Biological Activity

Benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a heterocyclic compound characterized by its complex structure, which includes both pyrrole and pyrazole moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C15H17N3O2
  • Molar Mass : 271.31 g/mol
  • CAS Number : 2228971-71-7

This compound exhibits biological activity primarily through its interaction with sigma receptors. These receptors are implicated in various physiological processes, including pain management and neuroprotection. The compound's ability to act as a sigma receptor ligand suggests potential analgesic and neuroprotective properties .

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound demonstrate significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving pyrazole derivatives, compounds were found to inhibit TNF-α by up to 85% at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In vitro studies have shown that certain derivatives exhibit higher antioxidant activity than reference compounds. For example, specific derivatives demonstrated IC50 values comparable to ascorbic acid in assays measuring ferric reduction capacity (FRAP) and DPPH radical scavenging activity .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. In studies assessing the efficacy against Mycobacterium tuberculosis and other pathogenic bacteria, certain derivatives showed promising results at low concentrations .

Study on Sigma Receptor Interaction

A study focused on the interaction of this compound with sigma receptors revealed that the compound could potentially modulate pain pathways and provide neuroprotective benefits. The study utilized molecular docking techniques to predict binding affinities and interactions within the active site of sigma receptors .

Synthesis and Biological Evaluation

Recent research has synthesized various derivatives of this compound to evaluate their biological activities systematically. These studies involved assessing anti-inflammatory effects through in vivo models and determining the structure-activity relationship (SAR) to identify key functional groups responsible for enhanced biological activity .

Data Tables

Property Value
Molecular FormulaC15H17N3O2
Molar Mass271.31 g/mol
CAS Number2228971-71-7
Sigma Receptor AffinityHigh
IC50 for TNF-α Inhibition10 µM
IC50 for IL-6 Inhibition10 µM
Biological Activity Effectiveness
Anti-inflammatorySignificant
AntioxidantComparable to Ascorbic Acid
AntimicrobialEffective against multiple strains

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl 3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)

InChI Key

VDLYALNDLSQDJG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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